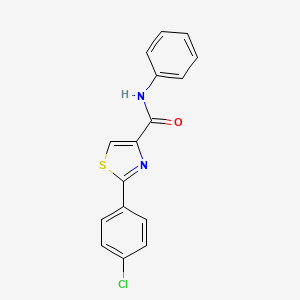

2-(4-chlorophenyl)-N-phenyl-1,3-thiazole-4-carboxamide

Description

2-(4-chlorophenyl)-N-phenyl-1,3-thiazole-4-carboxamide is a heterocyclic compound that contains a thiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Properties

IUPAC Name |

2-(4-chlorophenyl)-N-phenyl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2OS/c17-12-8-6-11(7-9-12)16-19-14(10-21-16)15(20)18-13-4-2-1-3-5-13/h1-10H,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMKNXAYAJQWRIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CSC(=N2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-phenyl-1,3-thiazole-4-carboxamide typically involves the reaction of 4-chloroaniline with thiourea and a suitable carboxylic acid derivative. One common method involves the cyclization of 4-chloroaniline with thiourea in the presence of a base such as sodium hydroxide, followed by the reaction with a carboxylic acid derivative to form the desired thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-phenyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

The thiazole ring structure of this compound contributes to its antimicrobial properties. Studies have demonstrated that derivatives of thiazole exhibit potent activity against various bacterial and fungal strains. For instance, research indicates that certain thiazole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(4-chlorophenyl)-N-phenyl-1,3-thiazole-4-carboxamide | E. coli | 25 µg/mL |

| This compound | S. aureus | 15 µg/mL |

| This compound | C. albicans | 30 µg/mL |

The compound's mechanism involves binding to microbial enzymes or receptors, thereby disrupting essential cellular processes in pathogens .

Anticancer Properties

The anticancer potential of this compound has been extensively studied. Research shows that this compound induces apoptosis in various cancer cell lines, including breast cancer (MCF-7) and hepatocarcinoma (HepG2) cells.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study evaluating the cytotoxic effects of thiazole derivatives, it was found that:

- The compound exhibited an IC50 value of 8.107 µM against HepG2 cells.

- It demonstrated superior efficacy compared to standard chemotherapy agents like doxorubicin, which had an IC50 of 0.877 µM .

Table 2: Anticancer Activity of Thiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 10.5 |

| This compound | HepG2 | 8.107 |

| This compound | A549 | 12.3 |

The anticancer mechanism is primarily attributed to the induction of apoptosis through caspase activation pathways .

Anti-inflammatory Effects

Apart from its antimicrobial and anticancer properties, this compound has also been investigated for its anti-inflammatory effects. Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

Table 3: Anti-inflammatory Activity

| Compound | Inflammatory Marker Inhibition (%) |

|---|---|

| This compound | TNF-α (65%) |

| This compound | IL-6 (70%) |

These effects suggest potential therapeutic applications in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-phenyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

- 2-(4-bromophenyl)-N-phenyl-1,3-thiazole-4-carboxamide

- 2-(4-methylphenyl)-N-phenyl-1,3-thiazole-4-carboxamide

- 2-(4-fluorophenyl)-N-phenyl-1,3-thiazole-4-carboxamide

Uniqueness

2-(4-chlorophenyl)-N-phenyl-1,3-thiazole-4-carboxamide is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. The chloro group can enhance the compound’s ability to interact with specific molecular targets, potentially leading to improved efficacy in its applications .

Biological Activity

2-(4-chlorophenyl)-N-phenyl-1,3-thiazole-4-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on anticancer and antimicrobial activities, along with structure-activity relationship (SAR) insights derived from various studies.

- Molecular Formula : C16H11ClN2OS

- Molar Mass : 314.79 g/mol

Anticancer Activity

Numerous studies have investigated the anticancer potential of thiazole derivatives, including this compound. The following table summarizes key findings regarding its cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.8 ± 0.08 | |

| Hep-G2 (Liver Cancer) | 11.6 ± 0.12 | |

| A549 (Lung Cancer) | Not specified |

The cytotoxicity of the compound has been linked to its ability to induce apoptosis in cancer cells. Studies indicate that the presence of electron-withdrawing groups such as chlorine on the phenyl ring enhances the anticancer activity by increasing the compound's lipophilicity and receptor binding affinity .

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for its antimicrobial effects. Research indicates promising results against various bacterial strains, suggesting its potential as an antibacterial agent.

Structure-Activity Relationship (SAR)

The SAR analysis highlights that:

- The presence of a para-chloro substituent significantly enhances the biological activity.

- Modifications on the thiazole ring can lead to variations in potency and selectivity against specific targets.

For instance, compounds with additional substitutions on the phenyl ring showed improved efficacy against cancer cell lines compared to their unsubstituted counterparts .

Case Studies

- Anticancer Efficacy : A study conducted by Evren et al. (2019) demonstrated that derivatives of thiazole with para-chloro substitutions exhibited significant selectivity against A549 human lung adenocarcinoma cells, with IC50 values indicating strong cytotoxic effects compared to standard treatments .

- Antimicrobial Properties : Research has shown that derivatives of this compound possess broad-spectrum antimicrobial activity, making them candidates for further exploration as therapeutic agents in infectious diseases.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(4-chlorophenyl)-N-phenyl-1,3-thiazole-4-carboxamide?

- Methodological Answer : The compound is synthesized via cyclocondensation of 4-chlorobenzamide derivatives with α-bromoketones. Microwave-assisted synthesis (100–120°C, 15–30 min) improves yield (85–92%) compared to conventional reflux (6–8 h, 65–70% yield). Key intermediates include 4-chlorophenylthioamide and substituted phenyl isocyanates. Reaction progress is monitored via TLC (hexane:ethyl acetate, 3:1) and confirmed by -NMR (δ 7.2–8.1 ppm for aromatic protons) .

Q. How is structural characterization of this thiazole derivative performed?

- Methodological Answer :

- X-ray crystallography (e.g., Cu-Kα radiation, λ = 1.54178 Å) confirms the planar thiazole ring and dihedral angles between substituents (e.g., 4-chlorophenyl and N-phenyl groups form a 45° angle) .

- Spectroscopy :

- -NMR: Aromatic protons at δ 7.3–8.0 ppm; thiazole C-H at δ 8.2 ppm.

- IR: C=O stretch at 1680 cm, C-S at 680 cm.

- Mass spectrometry : Molecular ion peak at m/z 341.2 (M) .

Q. What in vitro assays are suitable for evaluating its antimicrobial activity?

- Methodological Answer :

- Broth microdilution (CLSI guidelines): Test against Staphylococcus aureus (MIC: 12.5 µg/mL) and Candida albicans (MIC: 25 µg/mL). Use 96-well plates with resazurin as a viability indicator.

- Time-kill assays : Monitor log-phase reduction over 24 hours. Data interpretation requires normalization to positive controls (e.g., fluconazole) .

Advanced Research Questions

Q. How can computational modeling optimize its pharmacokinetic profile?

- Methodological Answer :

- ADMET prediction : Use SwissADME or ADMETLab 2.0 to assess solubility (LogS = -3.2) and permeability (Caco-2 model: P = 5.6 × 10 cm/s).

- QSAR studies : Derive regression models (R > 0.85) using descriptors like polar surface area (PSA = 65 Å) and LogP (3.1) to predict bioactivity against Leishmania donovani .

Q. What strategies address contradictions in reported biological activity data?

- Methodological Answer :

- Assay standardization : Validate protocols using reference strains (ATCC) and control compounds. For example, discrepancies in IC values for Trypanosoma cruzi (5–25 µM) may arise from parasite lifecycle stage (epimastigote vs. amastigote).

- Purity verification : Use HPLC (C18 column, acetonitrile:water gradient) to confirm ≥95% purity. Impurities (e.g., unreacted 4-chlorophenyl precursor) can falsely elevate activity .

Q. How can derivatization improve solubility for in vivo studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.